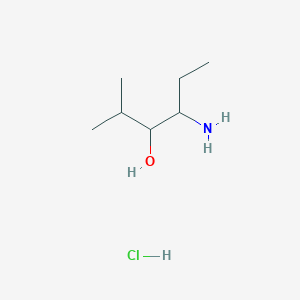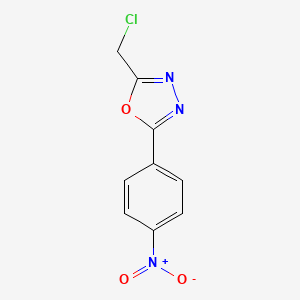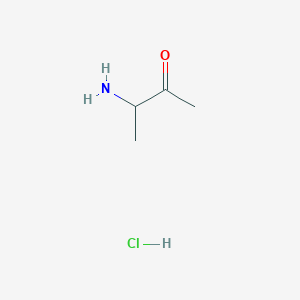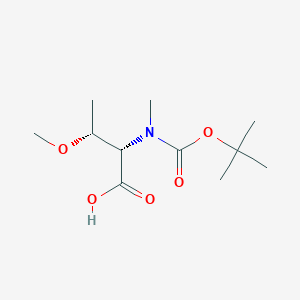
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol is a chemical compound that belongs to the class of thiazole derivatives. It has shown significant potential in scientific research applications due to its unique properties.
Scientific Research Applications
Vibrational Spectroscopy and Quantum Chemical Analysis
- A study by Venil et al. (2021) utilized FT-IR and FT-Raman spectroscopy to analyze a related compound, revealing insights into the vibrational wavenumbers and geometrical parameters. The research also involved density functional theory (DFT) calculations, providing information about molecular structure and reactivity, which can be relevant to understanding compounds like (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).
Anticancer Properties and VEGFR-2 Inhibition
- Ghorab et al. (2016) synthesized novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety, demonstrating significant in vitro anticancer activity against various cancer cell lines. The study highlighted compounds with good activity as cytotoxic agents, showing potential applications in cancer research and treatment (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Photophysical and Chemosensory Applications
- Salman A. Khan (2020) reported on the synthesis of a pyrazoline derivative with a 3,4-dimethoxyphenyl component, studying its photophysical properties and potential as a fluorescent chemosensor for metal ions. This research provides insights into the applications of similar compounds in sensing and detection technologies (Khan, 2020).
Antimicrobial Activity
- Research by El-kady et al. (2016) on 1,3-thiazol derivatives, which are structurally related to the compound , demonstrated antimicrobial properties. Such studies suggest potential applications in developing new antimicrobial agents (El-kady, Abbas, Salem, Kassem, & Abd El‐Moez, 2016).
Crystal Structure Analysis
- The work of Prabhuswamy et al. (2016) on the crystal structure of a related compound could be instrumental in understanding the structural features of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)propan-1-ol, which is critical for its application in various scientific research areas (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
properties
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-7-4-5-8-17(15)22-21-23(11-6-12-24)18(14-27-21)16-9-10-19(25-2)20(13-16)26-3/h4-5,7-10,13-14,24H,6,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDLXWRAYCTDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)


![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)

![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)


![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)